molecular formula C6H14BrO3P B605011 6-Bromohexylphosphonic acid CAS No. 133345-66-1

6-Bromohexylphosphonic acid

Cat. No.: B605011
CAS No.: 133345-66-1
M. Wt: 245.05
InChI Key: GCUMTUOIJWOTCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromohexylphosphonic acid typically involves the reaction of hexylphosphonic acid with bromine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 6-Bromohexylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

6-bromohexylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrO3P/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUMTUOIJWOTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 6-bromohexylphosphonic acid interact with titania nanoparticles and what are the downstream effects of this interaction?

A1: this compound acts as an apolar coupling agent and binds covalently to the surface of titania (TiO2) nanoparticles. [] This covalent binding is confirmed through Fourier-transform infrared spectroscopy (FTIR) and 31P solid-state cross-polarization magic angle spinning nuclear magnetic resonance (CP-MAS NMR) analyses. []

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